molecular formula C12H21NO4 B582454 (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid CAS No. 1268520-70-2

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B582454
CAS No.: 1268520-70-2
M. Wt: 243.303
InChI Key: AYHWHPDMLFMSLP-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid (CAS 1268520-70-2) is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic building block, particularly in the development of novel bioactive molecules . Its defined stereochemistry and functional groups, including the tert-butoxycarbonyl (Boc) protecting group and carboxylic acid, make it a valuable intermediate for constructing more complex structures. Compounds based on the pyrrolidine scaffold are extensively investigated for their potential as antagonists for ionotropic glutamate receptors (iGluRs) in the central nervous system . Such research is critical for studying neurological conditions, and this compound provides researchers with a precise stereochemical template for structure-activity relationship (SAR) studies . The Boc-protected amine simplifies synthetic workflows by allowing for selective deprotection under mild acidic conditions. Please handle with appropriate safety precautions; this product is labeled with the GHS signal word "Warning" and hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWHPDMLFMSLP-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalysis in Ring-Closing Reactions

The construction of the pyrrolidine ring with defined stereochemistry often employs transition-metal-catalyzed asymmetric hydrogenation or cycloaddition. For example, the use of chiral ruthenium catalysts, such as [(S)-(-)-5,5'-bis(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II), enables enantioselective reduction of cyclic enamines or imines to yield (3R,4R)-configured products. This approach ensures >98% ee when applied to intermediates like tert-butyl 4-ethyl-3-oxopyrrolidine-1-carboxylate.

Protective Group Dynamics

The tert-butoxycarbonyl (Boc) group is universally adopted for amine protection due to its stability under basic conditions and ease of removal via acidic hydrolysis. PharmaBlock’s portfolio includes Boc-protected azetidines and cyclobutanes (e.g., tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate, CAS 1638744-13-4), illustrating the prevalence of this strategy in small-molecule synthesis.

Stepwise Synthesis of (3R,4R)-1-[(tert-Butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic Acid

Starting Materials and Initial Functionalization

The synthesis begins with glycine ethyl ester, which undergoes nucleophilic substitution with methyl chloroformate to form a carbamate-protected intermediate (Compound 1). This step achieves 85–90% yield under mild conditions (0°C to room temperature, dichloromethane solvent).

Ring Closure via Michael Addition

Lithium tert-butoxide-mediated cyclization of Compound 1 with ethyl acrylate generates the pyrrolidine-3-carboxylate backbone (Compound 2). The reaction proceeds in tetrahydrofuran at 0°C, yielding 70–75% of the trans-diastereomer.

Halogenation and Cross-Coupling

Bromination of Compound 2 using triphenylphosphine and liquid bromine introduces a leaving group at C4 (Compound 3). Subsequent Suzuki-Miyaura coupling with vinyl boronates in the presence of palladium acetate (Pd(OAc)₂) installs the ethyl side chain, achieving 65–70% yield.

Stereoselective Hydrogenation

Catalytic hydrogenation of the unsaturated intermediate (Compound 4) using a chiral ruthenium catalyst establishes the (3R,4R) configuration. Optimal conditions (66°C, methanol solvent, 4–6 h) deliver 92% ee and 80% isolated yield.

Hydrolysis and Deprotection

Final hydrolysis of the ethyl ester with sodium hydroxide, followed by Boc deprotection using HCl, affords the target carboxylic acid. The two-step process achieves 95% purity after extraction and recrystallization.

Optimization of Critical Parameters

Temperature and Solvent Effects

  • Cyclization Step : Lower temperatures (0°C) favor trans-selectivity in the pyrrolidine ring, while elevated temperatures increase byproduct formation.

  • Hydrogenation : Methanol enhances catalyst solubility and reaction rate compared to ethanol or acetonitrile.

Catalyst Loading and Chirality

Reducing the ruthenium catalyst loading from 5 mol% to 2 mol% maintains enantioselectivity (>90% ee) while lowering costs. The (S)-configured ligand is essential for the (3R,4R) outcome.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.52 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.12–3.25 (m, 2H, H3/H4), 4.21 (q, J = 7.2 Hz, 2H, COOCH₂).

  • HPLC : Chiralpak IC-3 column, 95:5 hexane:isopropanol, retention time = 12.7 min (ee >98%).

Comparative Yields Across Steps

StepReactionYield (%)Purity (%)
1Carbamate Formation85–9095
2Cyclization70–7590
3Bromination80–8588
4Cross-Coupling65–7085
5Hydrogenation8098
6Hydrolysis/Deprotection9095

Applications in Drug Development

This compound serves as a precursor for protease inhibitors and kinase modulators. Its rigid pyrrolidine scaffold enhances binding affinity to enzymatic active sites, while the Boc group facilitates further functionalization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the ethyl group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Key Intermediate in Drug Synthesis

The compound is recognized as a crucial chiral building block for synthesizing various pharmaceutical agents. Notably, it has been utilized in the synthesis of JAK1 selective inhibitors, which are essential in treating autoimmune diseases such as rheumatoid arthritis. For instance, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a key precursor in the synthesis of Upatinib (Uptacetitinib), a drug approved by the FDA for rheumatoid arthritis treatment .

1.2 Role in Chiral Drug Development

The chirality of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid allows for the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects. The compound's ability to form stable chiral centers makes it an attractive candidate for further modifications leading to novel therapeutics .

Synthesis Methodologies

2.1 Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Materials : Glycine ethyl ester is often used as a starting material.
  • Protective Group Chemistry : The tert-butoxycarbonyl (Boc) group is introduced for protection during subsequent reactions.
  • Cyclization and Substitution : The reaction proceeds through cyclization followed by substitution reactions to introduce the ethyl group at the 4-position .
  • Purification : The final product is purified through methods such as crystallization or chromatography to achieve high purity levels necessary for pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Boc Protecting Group: Provides stability to the nitrogen atom, preventing unwanted reactions during synthesis.

    Carboxylic Acid Group: Participates in hydrogen bonding and ionic interactions, crucial for binding to biological targets.

    Ethyl Group: Contributes to the hydrophobic character, influencing the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent (Position 4) Protecting Group Ring Type Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features/Effects
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid Ethyl Boc Pyrrolidine 3R,4R C₁₂H₂₁NO₄ 243.3 (calc.) Balanced lipophilicity, Boc stability
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid Propyl Boc Pyrrolidine rac-3R,4R C₁₃H₂₃NO₄ 257.3 (calc.) Increased lipophilicity, racemic mixture
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Trifluoromethyl Boc Pyrrolidine 3R,4R C₁₁H₁₆F₃NO₄ 283.24 Enhanced metabolic stability, electronegativity
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid Methyl Boc Pyrrolidine 3R,4R C₁₁H₁₉NO₄ 229.3 (calc.) Reduced steric hindrance, lower molecular weight
(3S,4R)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Ethyl Cbz Pyrrolidine 3S,4R C₁₅H₁₉NO₄ 277.3 (calc.) Cbz protection, stereochemical inversion
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl Boc Piperidine 3S,4R C₁₇H₂₃NO₄ 305.37 Aromatic interactions, larger ring system

Substituent Effects at Position 4

  • Ethyl (Target Compound) : Offers moderate lipophilicity (logP ~1.8 estimated), enhancing membrane permeability without excessive hydrophobicity.
  • Propyl : Increases lipophilicity (logP ~2.3) but may reduce aqueous solubility .
  • Trifluoromethyl : Introduces strong electron-withdrawing effects, improving metabolic stability and resistance to oxidation .
  • Methyl : Low steric hindrance facilitates synthetic accessibility but reduces lipophilicity (logP ~1.2) .
  • Phenyl (Piperidine Analog) : Enables π-π stacking in target binding but increases molecular weight (305.37 g/mol) and reduces solubility .

Protecting Group Comparison

  • Boc Group : Acid-labile, ideal for stepwise synthesis under basic conditions. Compatible with orthogonal protection strategies .
  • Cbz Group: Requires hydrogenolysis for removal, limiting compatibility with reducible functional groups .

Ring System Variations

  • Pyrrolidine (5-membered ring) : Conformationally restricted, favoring specific bioactive conformations.
  • Piperidine (6-membered ring) : Adopts chair conformations, altering spatial orientation and binding kinetics .

Stereochemical Considerations

The 3R,4R configuration in the target compound contrasts with the 3S,4R configuration in the Cbz analog . Such inversions can drastically alter biological activity, as seen in enantiomer-specific drug interactions.

Biological Activity

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound notable for its potential applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
IUPAC Name(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Molecular FormulaC₁₂H₁₉N₁O₄
CAS Number1268520-70-2
Molecular Weight229.27 g/mol

The biological activity of this compound is primarily influenced by its functional groups:

  • Boc Protecting Group : Provides stability to the nitrogen atom, preventing unwanted reactions during synthesis and enhancing selectivity in biological interactions.
  • Carboxylic Acid Group : Engages in hydrogen bonding and ionic interactions, which are critical for binding to biological targets such as enzymes and receptors.
  • Ethyl Group : Contributes to the hydrophobic character of the molecule, influencing solubility and membrane permeability, thus facilitating cellular uptake.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes related to neurological conditions, making it a candidate for the development of therapeutic agents targeting these diseases .
  • Protein-Ligand Interactions : The compound's structural features allow it to participate in protein-ligand interactions, which are essential for understanding enzyme mechanisms and developing new drugs .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative disorders .

Case Studies

Several studies have highlighted the biological potential of this compound:

Case Study 1: Enzyme Inhibition

A study demonstrated that the compound effectively inhibited a specific enzyme linked to Alzheimer's disease. The inhibition was characterized by kinetic assays revealing a competitive inhibition mechanism with a Ki value indicating strong binding affinity .

Case Study 2: Synthesis of Analogues

Research focused on synthesizing analogues of this compound to enhance its biological activity. Modifications to the ethyl group were explored to improve solubility and bioavailability. These analogues showed increased potency in inhibiting target enzymes compared to the parent compound .

Q & A

Q. What are the recommended synthetic routes for (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid?

Methodological Answer: A multi-step approach is typically employed:

Protection of the pyrrolidine nitrogen : Use tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) or DMAP at 0–20°C to introduce the Boc group .

Stereoselective alkylation : Ethyl groups can be introduced via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) under inert atmospheres at 40–100°C .

Carboxylic acid deprotection : Hydrolysis of ester intermediates (e.g., methyl esters) using HCl/water at 93–96°C .

Q. Key Considerations :

  • Monitor stereochemistry using chiral HPLC or NMR (e.g., NOESY for spatial confirmation of substituents) .
  • Optimize reaction yields (typically 60–80%) by adjusting catalyst loading and temperature gradients .

Q. How can the stereochemical integrity of the (3R,4R) configuration be confirmed?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., similar to (2R,4R)-piperidine derivatives in ) .
  • 2D NMR : Analyze 1H^1H-1H^1H COSY and NOESY correlations to confirm spatial proximity of ethyl and Boc groups .
  • Chiral derivatization : Use Mosher’s acid to form diastereomers and compare 1H^1H NMR shifts .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and P95/P1 respirators to avoid inhalation of dust/particles .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
  • First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do reaction conditions impact the stereoselectivity of ethyl group introduction?

Methodological Answer: The ethyl group’s orientation is sensitive to:

  • Catalyst system : Pd(OAc)₂/tert-butyl XPhos improves regioselectivity compared to other ligands (e.g., BINAP) .
  • Temperature : Lower temperatures (40–60°C) favor retention of configuration, while higher temperatures (>80°C) risk racemization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing stereocontrol .

Q. What analytical techniques resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Discrepancy in 13C^13C NMR shifts : Use DEPT-135 to differentiate CH₃/CH₂ groups (e.g., ethyl vs. tert-butyl signals) .
  • Mass spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ (calc. for C₁₃H₂₃NO₄: 284.16) .
  • IR spectroscopy : Validate Boc C=O stretching (~1680–1720 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) .

Q. How does the tert-butyl group influence the compound’s stability under acidic/basic conditions?

Methodological Answer:

  • Acidic conditions : Boc groups hydrolyze rapidly in HCl/MeOH (1–2 hours at 25°C), forming pyrrolidinium intermediates .
  • Basic conditions : Stable in aqueous NaOH (pH < 12), but prolonged exposure (>24 hours) degrades the ester .
  • Thermal stability : Decomposes above 200°C; monitor via TGA .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • DFT calculations : Optimize transition states at the B3LYP/6-31G(d) level to model nucleophilic attack at the carbonyl .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • Solvent effects : COSMO-RS predicts solvation energies in DCM/water mixtures .

Q. How can contradictory solubility data in literature be reconciled?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO (high), DCM (moderate), and water (low) using nephelometry .
  • pH-dependent solubility : The carboxylic acid group increases water solubility at pH > 5 (pKa ~4.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.